3-Phenyl-2h-azirine-2-methanol
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Overview
Description
3-Phenyl-2H-azirine-2-methanol is a synthetically useful primary alcohol. It belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles. These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for preparing 3-Phenyl-2H-azirine-2-methanol involves the resolution of the compound at very low temperatures using lipase immobilized on porous ceramic and an optimized acylating agent . The reaction is carried out at -40°C with vinyl butanoate in ether, achieving high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of immobilized enzymes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2H-azirine-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-Phenyl-2H-azirine-2-methanol has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which 3-Phenyl-2H-azirine-2-methanol exerts its effects involves its electrophilic azirine fragment. This fragment acts as a Michael acceptor, covalently binding to nucleophilic sites such as cysteine or lysine residues in proteins . This interaction can modify the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-Azirine-2-carboxylic acid: Known for its biological activity and use in bioconjugation.
3-Methyl-2H-azirine-2-carboxylic acid: Another azirine derivative with significant biological activity.
2,3-Diaryl-2H-azirines: These compounds are synthesized from ketoxime acetates and have diverse applications in organic synthesis.
Uniqueness
3-Phenyl-2H-azirine-2-methanol is unique due to its primary alcohol functionality, which allows for further chemical modifications and applications in various fields. Its high reactivity and stability make it a valuable compound for research and industrial applications .
Properties
CAS No. |
52124-00-2 |
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Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3-phenyl-2H-azirin-2-yl)methanol |
InChI |
InChI=1S/C9H9NO/c11-6-8-9(10-8)7-4-2-1-3-5-7/h1-5,8,11H,6H2 |
InChI Key |
FERWRXQNBLZZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC2CO |
Origin of Product |
United States |
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